![molecular formula C10H9NO4S B2981642 Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 99429-68-2](/img/structure/B2981642.png)
Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9NO4S . It has a molecular weight of 239.25 . The IUPAC name for this compound is ethyl 4,6-dihydroxythieno [2,3-b]pyridine-5-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves two stages . In the first stage, a compound is reacted with sodium hydride in tetrahydrofuran at 20℃ . In the second stage, the reaction is quenched with ice water . The mixture is then extracted with ethyl acetate, and the organic layer is dried over MgSO4, filtered, concentrated in vacuo, and purified via flash chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4S/c1-2-15-10(14)6-7(12)5-3-4-16-9(5)11-8(6)13/h3-4H,2H2,1H3,(H2,11,12,13) . The InChI key is RODNASQPMSZQGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
- Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exhibits promising antiviral properties. Researchers have explored its efficacy against specific viruses, including HIV-1 and other RNA viruses. Molecular docking studies suggest potential interactions with viral proteins, making it a candidate for further investigation .
- Indole derivatives play a crucial role in plant growth and development. Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, being an indole-based compound, may influence plant hormone pathways. Investigating its effects on plant growth, stress tolerance, and yield enhancement could be valuable .
- The unique structure of this compound makes it an interesting target for medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its functional groups, scientists aim to create derivatives with improved pharmacological properties .
- Thienopyridine derivatives have shown neuroprotective effects in preclinical studies. Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate could be investigated for its ability to protect neurons from oxidative stress, inflammation, or excitotoxicity .
- Researchers have used this compound as a building block in organic synthesis. Its unique heterocyclic structure allows for diverse functionalization, enabling the creation of new molecules with specific properties .
- Investigating the photophysical behavior of this compound is essential. Its absorption and emission spectra, fluorescence quantum yield, and excited-state properties could find applications in materials science, sensors, or optoelectronic devices .
Antiviral Activity
Plant Growth Regulation
Medicinal Chemistry
Neuroprotective Agents
Organic Synthesis
Photophysical Properties
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)5-3-4-16-9(5)11-8(6)13/h3-4H,2H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNASQPMSZQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC1=O)SC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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